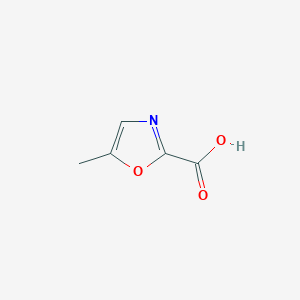
5-Methyloxazole-2-carboxylic acid
Descripción general
Descripción
5-Methyloxazole-2-carboxylic acid is an organic compound with the molecular formula C5H5NO3 . It has an average mass of 127.098 Da and a monoisotopic mass of 127.026939 Da .
Molecular Structure Analysis
The molecular structure of 5-Methyloxazole-2-carboxylic acid consists of a five-membered ring with one oxygen atom at position 1 and a nitrogen atom at position 3, separated by a carbon atom .Aplicaciones Científicas De Investigación
1. Neuropharmacological Research
- Application : The 3,4-dihydroxybenzaldehyde hydrazone derivative of 5-methoxy-indole carboxylic acid (5MICA) and a newly synthesised analogue bearing a 2-methoxy-4-hydroxyphenyl ring were studied .
- Method : The study was conducted using single-crystal X-ray diffraction .
- Results : The study revealed highly conserved geometry and limited rotation and deformation freedom of the respective indole and phenyl fragments . Both compounds effectively decreased luminol-dependent chemiluminescence in model systems with KO2-produced superoxide .
2. Synthetic Chemistry
- Application : The double decarboxylative coupling reaction between two (similar or different) molecules of carboxylic acids is an emerging area that has gained considerable attention .
- Method : This synthetic strategy only utilizes carboxylic acids as easily accessible, non-toxic and stable starting materials, and extrudes carbon dioxide (CO2) as the only waste by-product .
- Results : The first and only example on the formation of C(sp3)–C(sp2) bonds through double decarboxylative cross-coupling reaction between two carboxylic acids was published .
3. Palladium-Catalyzed Cross-Coupling
- Application : Used in a palladium-catalyzed cross-coupling between heteroaryl carboxylic acids and aryl bromides leading to arylated heterocycles .
- Method : The method involves the use of a palladium catalyst to facilitate the cross-coupling reaction .
- Results : The result is the formation of arylated heterocycles .
4. Inhibitors of Tubulin Polymerization
- Application : A series of 5-phenyloxazole-2-carboxylic acid derivatives were synthesized and studied as novel inhibitors of tubulin polymerization .
- Method : The structure-activity relationships (SARs) of these compounds were studied. N,5-diphenyloxazole-2-carboxamides 6, 7, and 9, which mimicked ABT751, were synthesized .
- Results : These compounds showed improved cytotoxicity compared with ABT751. Compound 9 exhibited the highest antiproliferative activities against Hela A549, and HepG2 cancer cell lines, with IC 50 values of 0.78, 1.08, and 1.27 μM, respectively . Furthermore, compound 9 showed selectivity for human cancer cells over normal cells .
5. Neuropharmacological Research
- Application : A study was conducted on the 3,4-dihydroxybenzaldehyde hydrazone derivative of 5-methoxy-indole carboxylic acid (5MICA) and a newly synthesised analogue bearing a 2-methoxy-4-hydroxyphenyl ring .
- Method : The study involved the use of single-crystal X-ray diffraction and chemiluminescent study of radical scavenging properties .
- Results : Both compounds effectively decreased luminol-dependent chemiluminescence in model systems with KO2-produced superoxide .
6. Nanotechnology
- Application : Organic carboxylic acids such as tartaric acid, maleic acid, and malic acid have been used to assist the surface modification of multiple wall carbon nanotubes (MWCNTs) by ultrasonic radiation .
- Method : The method involves the use of ultrasonic radiation to modify the surface of MWCNTs .
- Results : The modified MWCNTs have applications in the production of polymer nanomaterials .
Safety And Hazards
Propiedades
IUPAC Name |
5-methyl-1,3-oxazole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO3/c1-3-2-6-4(9-3)5(7)8/h2H,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODPPPGVWSBDXFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(O1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60627297 | |
| Record name | 5-Methyl-1,3-oxazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60627297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyloxazole-2-carboxylic acid | |
CAS RN |
45676-69-5 | |
| Record name | 5-Methyl-1,3-oxazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60627297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





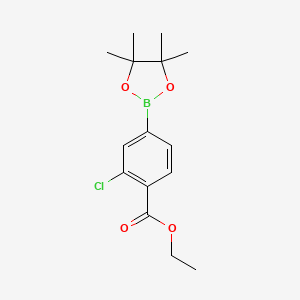
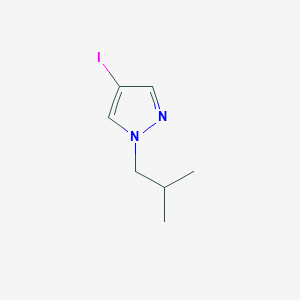

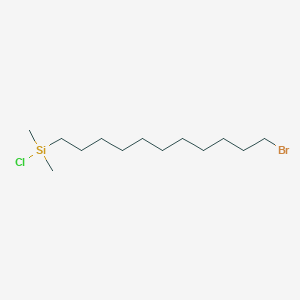
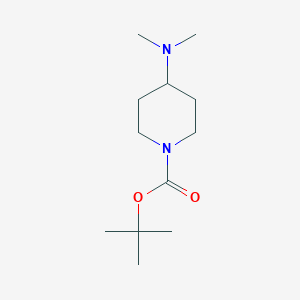


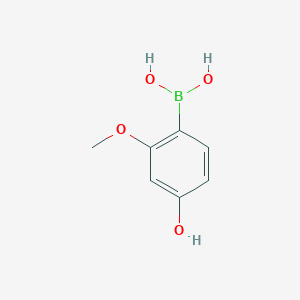
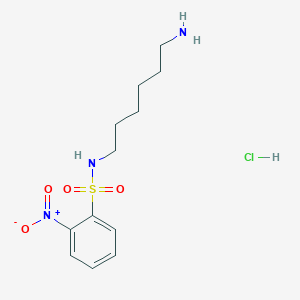
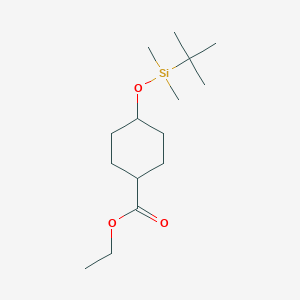

![Methyl 3-[4-(chlorosulfonyl)phenyl]propanoate](/img/structure/B1593007.png)